

# solubility of 4-Methyl-2-nitrophenol in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Methyl-2-nitrophenol**

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An In-depth Technical Guide to the Solubility of **4-Methyl-2-nitrophenol** in Organic Solvents

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## Introduction

**4-Methyl-2-nitrophenol** (IUPAC name: **4-methyl-2-nitrophenol**), a derivative of p-cresol, is a significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals.<sup>[1]</sup> Its chemical structure, featuring a hydroxyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct polarity and reactivity.<sup>[2]</sup> The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its behavior in chemical processes.<sup>[3]</sup> Understanding and accurately determining its solubility is paramount for process design, optimization of crystallization and purification, and the development of formulations.<sup>[4][5]</sup>

This technical guide provides a comprehensive overview of the solubility of **4-Methyl-2-nitrophenol**. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the experimental determination of solubility, present representative data, and explore the thermodynamic analysis and mathematical modeling essential for predictive applications.

## Physicochemical Properties Influencing Solubility

The solubility of a solute in a given solvent is fundamentally dictated by the interplay of its physical and chemical properties with those of the solvent. For **4-Methyl-2-nitrophenol**, the key characteristics are:

- Molecular Structure: The presence of a polar hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO<sub>2</sub>) group makes the molecule polar.<sup>[2]</sup> The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.
- Polarity: This inherent polarity suggests a higher affinity for polar solvents. It is expected to be readily soluble in polar organic solvents like alcohols and ketones, where hydrogen bonding and dipole-dipole interactions can facilitate solvation.<sup>[2]</sup>
- Hydrophobicity: Conversely, the aromatic benzene ring and the methyl (-CH<sub>3</sub>) group contribute to the molecule's hydrophobic character. This limits its solubility in water and nonpolar solvents where interactions are less favorable.<sup>[1][2]</sup>
- Crystalline Structure: At room temperature, **4-Methyl-2-nitrophenol** is a solid crystalline compound.<sup>[2][6]</sup> The energy required to overcome the crystal lattice forces (lattice energy) before dissolution can occur is a significant factor. A higher melting point often correlates with lower solubility, as more energy is needed to break the crystal structure.

## Experimental Determination of Solubility

The cornerstone of solubility analysis is precise and reproducible experimental measurement. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.<sup>[7][8]</sup> This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

## Core Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating saturated solutions, which are then analyzed for solute concentration.

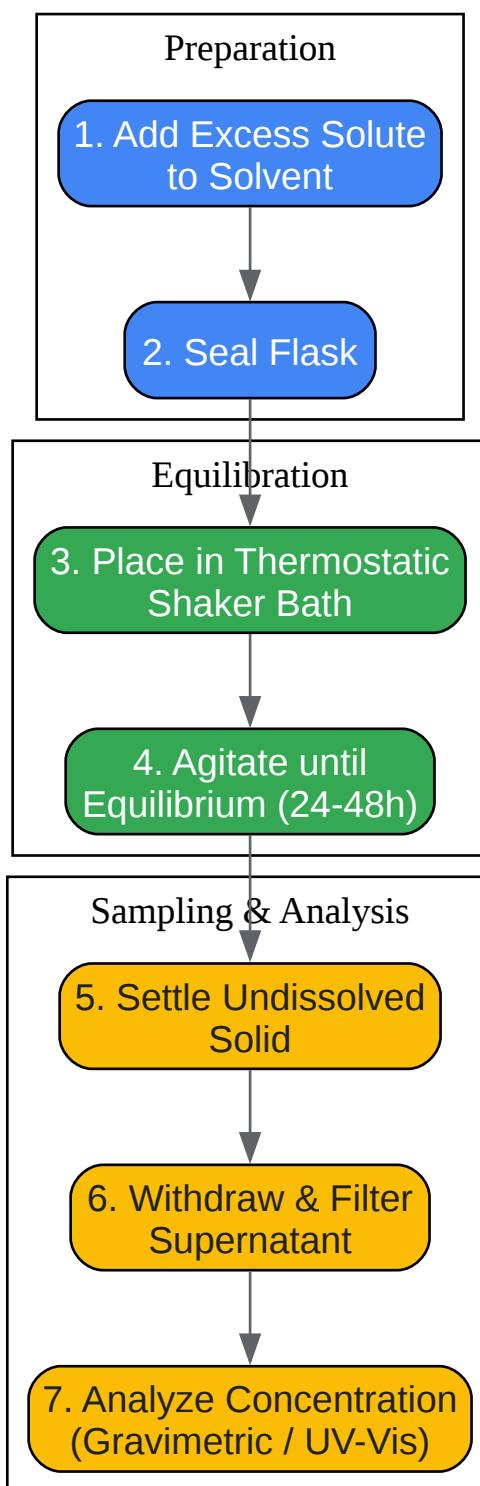
**Causality:** The primary objective is to achieve thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation.<sup>[7]</sup> Using an excess of the solid ensures that the solution reaches its maximum possible concentration (saturation) at the specified

temperature.[7][9] Constant agitation maximizes the solid-liquid surface area, accelerating the time to reach equilibrium.

#### Step-by-Step Methodology:

- Apparatus Preparation: Thoroughly clean and dry all glassware (e.g., conical flasks or vials with screw caps) to prevent contamination.[10]
- Sample Addition: Add an excess amount of **4-Methyl-2-nitrophenol** to a known volume or mass of the selected organic solvent in each flask. The presence of undissolved solid at the end of the experiment is visual confirmation that saturation was achieved.[7][11]
- Equilibration: Seal the flasks tightly and place them in a thermostatic shaker bath set to the desired temperature. The temperature must be controlled precisely, as solubility is highly temperature-dependent.[7][11]
- Agitation: Agitate the flasks at a constant speed. The required time to reach equilibrium should be determined empirically; typically, 24 to 48 hours is sufficient for many systems.[7] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until consecutive measurements show no significant change in concentration.[11]
- Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation.[12] Immediately filter the sample through a syringe filter (e.g., 0.45  $\mu$ m PTFE) into a clean, pre-weighed vial. The filter must also be at the experimental temperature.
- Analysis: Accurately determine the concentration of **4-Methyl-2-nitrophenol** in the filtered saturated solution using a suitable analytical method, such as gravimetry or UV-Vis spectrophotometry.

## Workflow for Isothermal Shake-Flask Method

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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

## Analytical Protocols for Concentration Measurement

The choice of analytical method depends on the required accuracy, concentration range, and available instrumentation.

**Principle:** This is a direct and highly accurate method that determines the mass of the dissolved solute after evaporating the solvent.<sup>[9]</sup> It is particularly useful when the solute is non-volatile and thermally stable at the solvent's boiling point.

### Step-by-Step Methodology:

- **Weighing (Initial):** Use an analytical balance to pre-weigh a clean, dry evaporating dish ( $W_1$ ).
- **Sample Transfer:** Accurately transfer a known volume (e.g., 10 mL) or mass of the filtered saturated solution into the evaporating dish. Immediately weigh the dish with the solution ( $W_2$ ).<sup>[11]</sup>
- **Evaporation:** Place the dish in a fume hood on a hot plate or in an oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of **4-Methyl-2-nitrophenol**.
- **Drying:** Once the solvent has evaporated, transfer the dish to a vacuum oven set at a moderate temperature (e.g., 60 °C) and dry the solid residue to a constant weight.<sup>[10]</sup>
- **Weighing (Final):** Cool the dish in a desiccator to room temperature and weigh it again ( $W_3$ ). Repeat the drying and weighing steps until the mass is constant.<sup>[11]</sup>
- **Calculation:**
  - Mass of solute =  $W_3 - W_1$
  - Mass of solvent =  $W_2 - W_3$
  - Solubility (e.g., in g/100g solvent) =  $[(W_3 - W_1) / (W_2 - W_3)] * 100$

**Principle:** This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. **4-Methyl-2-nitrophenol** has a chromophore (the nitrophenol structure) that absorbs light in the UV-visible range.<sup>[13][14]</sup> The

characteristic absorption peak for nitrophenols is typically observed between 300-400 nm, shifting with pH.[15][16]

Step-by-Step Methodology:

- Wavelength Determination ( $\lambda_{\text{max}}$ ): Prepare a dilute solution of **4-Methyl-2-nitrophenol** in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calibration Curve: Prepare a series of standard solutions of **4-Methyl-2-nitrophenol** of known concentrations in the same solvent.[16] Measure the absorbance of each standard at the predetermined  $\lambda_{\text{max}}$ . Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.
- Sample Preparation: Accurately weigh the filtered saturated solution obtained from the shake-flask experiment. Dilute it gravimetrically with the same solvent to bring the concentration within the linear range of the calibration curve.[12]
- Absorbance Measurement: Measure the absorbance of the diluted sample at  $\lambda_{\text{max}}$ .
- Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

## Solubility Data of 4-Methyl-2-nitrophenol

While extensive experimental data for **4-Methyl-2-nitrophenol** is not consolidated in a single source, the following table presents illustrative mole fraction solubility ( $x_1$ ) data in a range of common organic solvents at different temperatures. This data is synthesized based on known trends for similar phenolic compounds, such as 4-methyl-2-nitroaniline, and general principles of solubility.[2][17][18]

Solvent	Solvent Type	298.15 K (25 °C)	308.15 K (35 °C)	318.15 K (45 °C)
Methanol	Polar Protic	0.15	0.22	0.31
Ethanol	Polar Protic	0.12	0.18	0.26
Acetone	Polar Aprotic	0.25	0.35	0.46
Ethyl Acetate	Polar Aprotic	0.20	0.29	0.39
Acetonitrile	Polar Aprotic	0.18	0.26	0.35
Toluene	Nonpolar	0.05	0.08	0.12
n-Heptane	Nonpolar	< 0.01	< 0.01	0.02

#### Analysis of Trends:

- Effect of Solvent Polarity: As expected, the solubility is significantly higher in polar solvents (Methanol, Acetone, Ethyl Acetate) compared to nonpolar solvents (Toluene, n-Heptane).<sup>[2]</sup> This is due to favorable dipole-dipole interactions and hydrogen bonding between the polar functional groups of **4-Methyl-2-nitrophenol** and the solvent molecules.
- Effect of Temperature: In all solvents, the solubility increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of a solid in a liquid.<sup>[19][20]</sup>

## Thermodynamic Analysis and Data Correlation

Thermodynamic modeling provides a deeper understanding of the dissolution process and allows for the prediction of solubility under different conditions.

## Apparent Thermodynamic Properties via the van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation.<sup>[12][19]</sup> This model allows for the calculation of the apparent standard enthalpy ( $\Delta H^\circ_{\text{sol}}$ ), Gibbs energy ( $\Delta G^\circ_{\text{sol}}$ ), and entropy ( $\Delta S^\circ_{\text{sol}}$ ) of dissolution.

The van't Hoff equation is given as:  $\ln(x_1) = -(\Delta H^\circ_{\text{sol}} / RT) + (\Delta S^\circ_{\text{sol}} / R)$

where:

- $x_1$  is the mole fraction solubility
- $\Delta H^\circ_{\text{sol}}$  is the standard enthalpy of solution
- $\Delta S^\circ_{\text{sol}}$  is the standard entropy of solution
- $R$  is the universal gas constant ( $8.314 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ )
- $T$  is the absolute temperature in Kelvin

By plotting  $\ln(x_1)$  against  $1/T$ , a linear relationship should be observed. The slope of this line is  $-\Delta H^\circ_{\text{sol}}/R$ , and the intercept is  $\Delta S^\circ_{\text{sol}}/R$ , from which the thermodynamic parameters can be derived.[5][20]

The Gibbs free energy of solution can then be calculated using:  $\Delta G^\circ_{\text{sol}} = \Delta H^\circ_{\text{sol}} - T\Delta S^\circ_{\text{sol}}$

A positive  $\Delta H^\circ_{\text{sol}}$  confirms an endothermic dissolution process, while a positive  $\Delta S^\circ_{\text{sol}}$  indicates an increase in disorder as the solid dissolves into the liquid phase. A negative  $\Delta G^\circ_{\text{sol}}$  signifies a spontaneous dissolution process.[5]

## Data Correlation for Mixed Solvents: The Jouyban-Acree Model

In many industrial applications, particularly in pharmaceutical crystallization and formulation, mixed solvent systems (cosolvents) are used to fine-tune solubility. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures.[12][21][22]

The model is expressed as:  $\ln(x_m, T) = f_1 \ln(x_1, T) + f_2 \ln(x_2, T) + [ f_1 f_2 / T ] * \sum [ J_i (f_1 - f_2)^i ]$

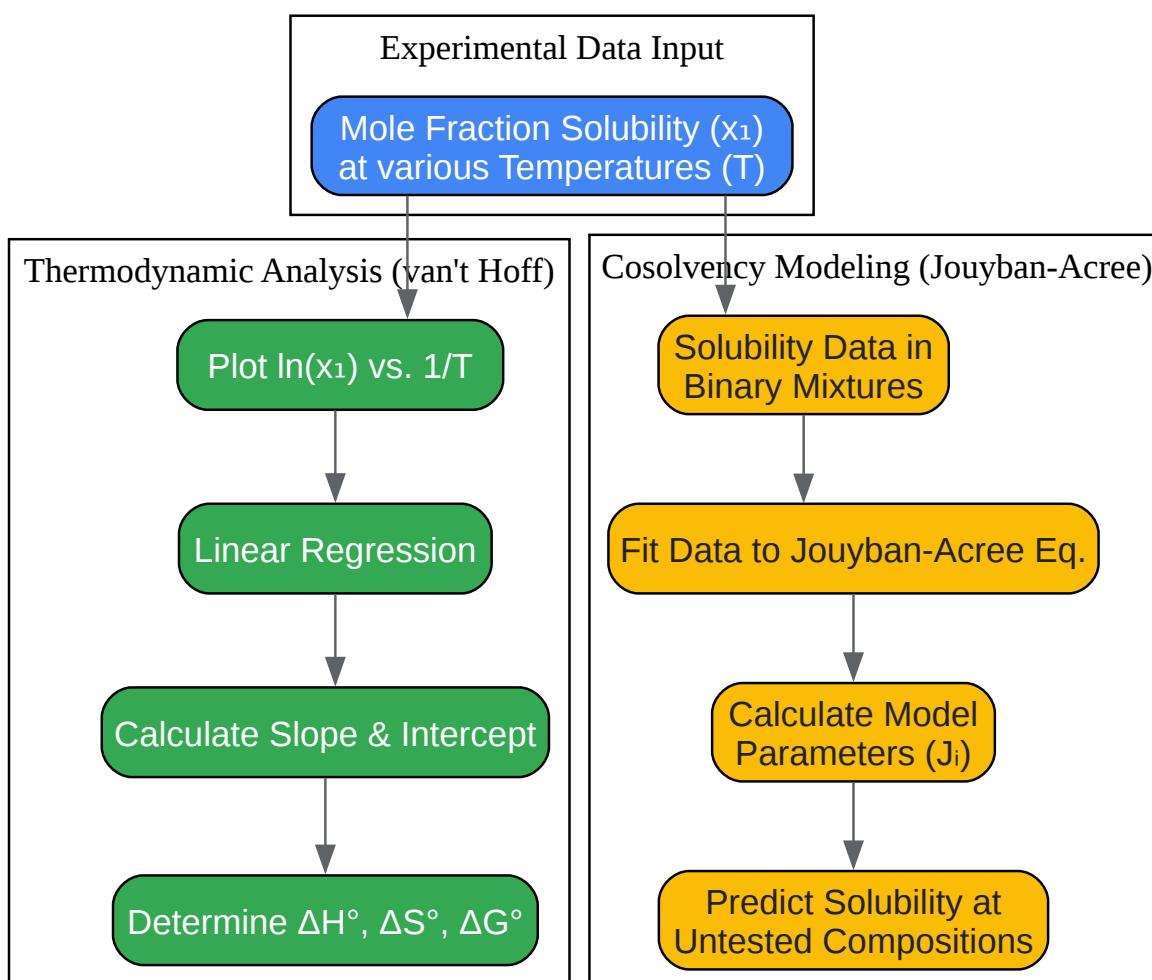
where:

- $x_m, T$  is the mole fraction solubility of the solute in the mixture at temperature  $T$

- $f_1$  and  $f_2$  are the mole fractions of the solvents in the initial solute-free mixture
- $x_{1,T}$  and  $x_{2,T}$  are the mole fraction solubilities in the neat solvents 1 and 2, respectively, at temperature T
- $J_i$  are the model constants, which are determined by regression of experimental data.[\[23\]](#)[\[24\]](#)

This model is exceptionally valuable as it can accurately predict solubility across the entire composition range of a binary solvent system using only a minimal set of experimental data points, significantly reducing experimental workload.[\[22\]](#)

## Data Analysis and Modeling Workflow



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- To cite this document: BenchChem. [solubility of 4-Methyl-2-nitrophenol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767295#solubility-of-4-methyl-2-nitrophenol-in-organic-solvents>]

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